molecular formula C21H20FN3O2 B287061 N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Katalognummer B287061
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: XRSIVPNLAKZRJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is an inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that contribute to various diseases, including asthma, arthritis, and cardiovascular diseases.

Wirkmechanismus

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor works by inhibiting the activity of N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is an essential protein in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that contribute to various diseases, including asthma, arthritis, and cardiovascular diseases. By inhibiting the production of leukotrienes, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor reduces inflammation and improves disease outcomes.
Biochemical and Physiological Effects:
N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to have several biochemical and physiological effects, including reducing the production of leukotrienes, reducing inflammation, improving endothelial function, and reducing atherosclerosis. Additionally, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to have a good safety profile and is well-tolerated in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor in lab experiments include its specificity for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its ability to inhibit the production of leukotrienes. However, the limitations of using N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor in lab experiments include its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for research on N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor, including developing new synthetic methods for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor, studying its effects on other diseases, and developing new formulations for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor. Additionally, future research could focus on identifying new targets for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor and developing new drugs that can work synergistically with N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor to improve disease outcomes.
Conclusion:
In conclusion, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor is a promising chemical compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications in various diseases, including asthma, arthritis, and cardiovascular diseases. N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor works by inhibiting the activity of N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is an essential protein in the biosynthesis of leukotrienes. It has several biochemical and physiological effects, including reducing the production of leukotrienes, reducing inflammation, improving endothelial function, and reducing atherosclerosis. However, the limitations of using N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor in lab experiments include its high cost and limited availability. Future research could focus on developing new synthetic methods for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor, studying its effects on other diseases, and identifying new targets for N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor.

Synthesemethoden

The synthesis of N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor involves the condensation of 4-fluorobenzoyl chloride with 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, arthritis, and cardiovascular diseases. In asthma, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to reduce the production of leukotrienes, which are known to cause airway inflammation and bronchoconstriction. In arthritis, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to reduce joint inflammation and pain by inhibiting the production of leukotrienes. In cardiovascular diseases, N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibitor has been shown to reduce atherosclerosis and improve endothelial function.

Eigenschaften

Molekularformel

C21H20FN3O2

Molekulargewicht

365.4 g/mol

IUPAC-Name

N-[4-(4-fluorobenzoyl)phenyl]-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20FN3O2/c1-3-4-18-13-19(25(2)24-18)21(27)23-17-11-7-15(8-12-17)20(26)14-5-9-16(22)10-6-14/h5-13H,3-4H2,1-2H3,(H,23,27)

InChI-Schlüssel

XRSIVPNLAKZRJS-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C

Kanonische SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C

Löslichkeit

2.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.